3-Dimethylaminopropyl Laurate

Description

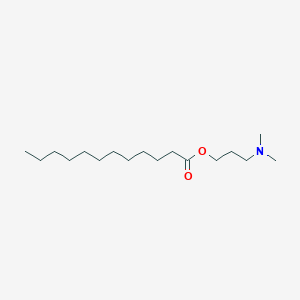

Structure

3D Structure

Properties

Molecular Formula |

C17H35NO2 |

|---|---|

Molecular Weight |

285.5 g/mol |

IUPAC Name |

3-(dimethylamino)propyl dodecanoate |

InChI |

InChI=1S/C17H35NO2/c1-4-5-6-7-8-9-10-11-12-14-17(19)20-16-13-15-18(2)3/h4-16H2,1-3H3 |

InChI Key |

XEPOUYIIPHGFKJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCCCN(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways

Esterification Reactions for 3-Dimethylaminopropyl Laurate

Direct esterification of lauric acid with 3-dimethylaminopropanol is the primary route to obtaining this compound. While traditional chemical synthesis can be employed, enzymatic methods, particularly those utilizing lipases, are gaining prominence due to their high selectivity and reduced environmental impact.

Chemo-Enzymatic Synthesis Routes

Chemo-enzymatic strategies for synthesizing amino esters often leverage the high selectivity of enzymes to catalyze specific reaction steps that might be challenging to control through conventional chemistry. In the context of this compound, a chemo-enzymatic approach would typically involve the use of a lipase to catalyze the esterification of lauric acid with 3-dimethylaminopropanol. This method circumvents the need for harsh catalysts and high temperatures often associated with chemical synthesis.

Lipases (EC 3.1.1.3) are hydrolases that can catalyze esterification reactions in non-aqueous or micro-aqueous environments. The catalytic mechanism for esterification generally follows a Ping-Pong Bi-Bi model. This process involves the formation of a covalent acyl-enzyme intermediate.

The key steps in the lipase-catalyzed synthesis of this compound are:

Acylation: The catalytic triad (typically Ser-His-Asp) in the lipase's active site attacks the carboxyl group of lauric acid, forming a tetrahedral intermediate. This intermediate then collapses, releasing a water molecule and forming an acyl-enzyme complex.

Deacylation: The alcohol, 3-dimethylaminopropanol, then enters the active site and acts as a nucleophile, attacking the acyl-enzyme intermediate. This leads to the formation of another tetrahedral intermediate, which subsequently breaks down to release the final ester product, this compound, and regenerate the free enzyme.

A critical consideration in the synthesis of amino esters is the potential for side reactions. The amino group of 3-dimethylaminopropanol can also be acylated to form an amide, a reaction that can compete with the desired O-acylation (esterification). However, lipases generally exhibit high selectivity for O-acylation over N-acylation, making them suitable catalysts for this synthesis. The regioselectivity of the lipase is a key factor in achieving a high yield of the desired ester.

The efficiency and yield of the lipase-catalyzed synthesis of this compound are highly dependent on several reaction parameters. Optimization of these parameters is crucial for developing a viable industrial process.

Temperature significantly influences the rate of enzymatic reactions and the stability of the lipase. An increase in temperature generally leads to a higher reaction rate until an optimal temperature is reached. Beyond this point, the enzyme begins to denature, leading to a rapid loss of activity.

For the synthesis of laurate esters using common immobilized lipases like Candida antarctica lipase B (Novozym 435), the optimal temperature typically falls within the range of 50-65°C. nih.govresearchgate.net Studies on similar esterification reactions have shown that increasing the temperature within an optimal range can enhance the conversion rate. For instance, in the lipase-catalyzed synthesis of lauroyl tripeptide, the conversion yield was significantly enhanced when the temperature was increased from 45°C to 55°C. snu.ac.kr However, a further increase to 75°C resulted in a decrease in yield, indicating thermal deactivation of the enzyme. snu.ac.kr

Table 1: Illustrative Temperature Dependence in Lipase-Catalyzed Laurate Ester Synthesis

| Temperature (°C) | Relative Conversion Rate (%) |

|---|---|

| 40 | 65 |

| 50 | 85 |

| 60 | 100 |

| 70 | 70 |

| 80 | 30 |

Note: Data is illustrative and based on typical lipase performance in similar esterification reactions.

However, a very high excess of the alcohol can sometimes lead to enzyme inhibition or complicate downstream purification processes. For the enzymatic synthesis of monolaurin from lauric acid and glycerol, a molar ratio of 1:1 was found to be optimal. nih.gov In the synthesis of lauroyl tripeptide, the reaction equilibrium was shifted towards product synthesis in the presence of an excessive acyl donor (lauric acid). snu.ac.kr The optimal molar ratio of lauric acid to the tripeptide was determined to be 4.0. snu.ac.kr Therefore, the ideal molar ratio for the synthesis of this compound would need to be determined experimentally to maximize yield while minimizing potential substrate inhibition.

Table 2: Hypothetical Effect of Molar Ratio (Lauric Acid:3-Dimethylaminopropanol) on Ester Yield

| Molar Ratio (Acid:Alcohol) | Ester Yield (%) |

|---|---|

| 1:1 | 75 |

| 1:1.5 | 88 |

| 1:2 | 92 |

| 1:3 | 85 |

| 1.5:1 | 80 |

Note: This table presents hypothetical data to illustrate the general trend observed in similar biocatalytic reactions.

The concentration of the lipase directly impacts the reaction rate. A higher enzyme concentration generally leads to a faster reaction, as more active sites are available for catalysis. However, the cost of the enzyme is a significant factor in industrial applications, so it is important to find an optimal concentration that balances reaction time and cost-effectiveness. In the enzymatic synthesis of monolaurin, a 3.0% (w/w) enzyme concentration was found to be optimal. nih.gov

Operational stability, or the reusability of the enzyme, is another crucial factor for the economic feasibility of the process. Immobilized lipases are often preferred as they can be easily recovered from the reaction mixture and reused for multiple batches. The stability of the enzyme can be affected by factors such as temperature, pH, and the presence of certain solvents or substrates that may cause denaturation. Studies on immobilized lipases have demonstrated good reusability over several cycles, although a gradual decrease in activity is typically observed. The stability of a lipase from a thermophilic Bacillus species was improved by immobilization, with the half-life being 2.5 times higher than the aqueous enzyme at 70°C. redalyc.org

Table 3: Example of Operational Stability of an Immobilized Lipase

| Reaction Cycle | Relative Activity (%) |

|---|---|

| 1 | 100 |

| 2 | 98 |

| 3 | 95 |

| 4 | 91 |

| 5 | 86 |

Note: This data is representative of the performance of immobilized lipases in ester synthesis.

Lipase-Catalyzed Esterification Mechanisms

Optimization of Enzymatic Reaction Parameters

In the enzymatic synthesis of laurate esters and related compounds, the choice of solvent is a critical parameter that significantly influences reaction efficiency, enzyme stability, and product yield. Research into biocatalytic processes has explored various media, moving from conventional organic solvents to greener alternatives.

The use of organic solvents like 2-methyl-2-butanol (2M2B) has been shown to be profitable for producing laurate esters, offering low viscosity and high productivity. nih.gov In contrast, solvent-free systems are an attractive alternative, minimizing waste and simplifying downstream processing; however, they can be limited by the high viscosity of the reaction mixture. nih.govresearchgate.net

A significant advancement is the use of non-conventional media such as ionic liquids (ILs) and deep eutectic solvents (DESs). rsc.org DESs, formed by mixing substrates like panthenol with the fatty acid itself, can act as the reaction medium, leading to a clean and efficient process. rsc.org These systems have demonstrated high conversion rates and excellent reusability of the enzyme catalyst. rsc.org

Table 1: Comparison of Solvent Systems in Biocatalytic Ester Synthesis

| Solvent System | Biocatalyst | Substrates | Max. Conversion Rate | Reference |

|---|---|---|---|---|

| 2-methyl-2-butanol (2M2B) | Novozym 435 | Sorbitol, Lauric Acid | >90% | nih.gov |

| Deep Eutectic Solvents (DESs) | Novozym 435 | Panthenol, Lauric Acid | ~83% | rsc.org |

| Ionic Liquids (e.g., [C12mim][BF4]) | Novozym 435 | Panthenol, Lauric Acid | ~90% | rsc.org |

| Solvent-Free | Immobilized Rhizopus oryzae lipase | Isoamyl alcohol, Lauric Acid | >90% | researchgate.net |

Immobilized Enzyme Systems in Advanced Synthesis

Immobilized enzymes are central to the development of efficient and sustainable biocatalytic synthesis of esters. Immobilization enhances enzyme stability, simplifies the separation of the catalyst from the reaction product, and allows for the reuse of the enzyme over multiple cycles, which is crucial for industrial applications. researchgate.netnih.gov

Lipases are the most commonly used enzymes for this purpose, with commercially available preparations like Novozym 435 (immobilized Candida antarctica lipase B) being a frequent choice. nih.gov Enzymes can be immobilized on a wide variety of supports, including synthetic resins, inorganic polymers like silica, or biopolymers. researchgate.netnih.gov For instance, lipases have been successfully immobilized on materials such as magnetic chitosan beads and 3-aminopropyltriethoxysilane (APTES) functionalized montmorillonite. researchgate.net The immobilization process itself can be achieved through methods like physical adsorption, entrapment, or covalent attachment, often using crosslinking agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). nih.govresearchgate.net

The reusability of these systems is a key advantage. Studies have shown that immobilized lipases can be reused for multiple cycles with minimal loss of activity, drastically increasing the cost-effectiveness of the process. nih.govrsc.org

Table 2: Performance of Different Immobilized Lipase Systems

| Enzyme Source | Support Material | Substrates | Key Finding | Reference |

|---|---|---|---|---|

| Aspergillus oryzae lipase | APTES-functionalized montmorillonite | Flavor ester synthesis | Higher conversion (80%) in toluene compared to free enzyme. | researchgate.net |

| Candida antarctica lipase B (Novozym 435) | Macroporous acrylic resin | Sorbitol, Lauric Acid | Retained most activity after 3 cycles at 50°C. | nih.gov |

| Rhizopus oryzae lipase | Silica-hydroxyethylcellulose | Isoamyl alcohol, Lauric Acid | Achieved >90% molar conversion in 24h. | researchgate.net |

Multi-Step Synthesis Processes

Salification Stage: In the first stage, Lauric Acid and 3-Dimethylaminopropylamine (B130723) (DMAPA) are reacted at a moderate temperature, typically between 85°C and 95°C, to form the amine salt. This step allows for precise control over the stoichiometry. google.com

Condensation Stage: The formed salt is then heated to a higher temperature, generally between 125°C and 150°C, under reflux conditions. This step facilitates the condensation reaction, where water is eliminated to form the final amide product. google.com

This staged approach allows for better management of the reaction, particularly the removal of water, which is critical for driving the equilibrium towards the product.

Conventional Chemical Synthesis Routes

The most common method for industrially producing Lauramidopropyl Dimethylamine (B145610) is through direct chemical synthesis.

The synthesis of Lauramidopropyl Dimethylamine is achieved via a condensation reaction, specifically an amidation, between Lauric Acid and 3-Dimethylaminopropylamine (DMAPA). cir-safety.orggoogle.com This reaction involves the formation of an amide bond with the elimination of a water molecule. google.com

To drive the reaction to completion, an excess of the amine reactant (DMAPA) is often used, ranging from a 5% to 50% molar excess. google.com The reaction is typically carried out at elevated temperatures, from 80°C to 200°C, and can be performed at atmospheric pressure or under moderate pressure to control the removal of water. google.comgoogle.com The reaction time can vary significantly, from a few hours to over 24 hours, depending on the specific conditions employed. google.comgoogle.com

Table 3: Typical Reaction Conditions for Amidation of Lauric Acid and DMAPA

| Parameter | Value Range | Purpose | Reference |

|---|---|---|---|

| Temperature | 80°C - 200°C | To provide activation energy for the reaction. | google.com |

| Pressure | Atmospheric to ~105 psig | To control water removal and reaction rate. | google.com |

| Amine Molar Ratio | 1:1 to 1:1.1 (or 5-50% excess) | To ensure complete conversion of the fatty acid. | google.comgoogle.com |

| Reaction Time | 3 hours to 30 hours | To achieve a low residual acid content. | google.comgoogle.com |

A primary challenge in the chemical synthesis of Lauramidopropyl Dimethylamine is the effective management of the water by-product and the purification of the final product from unreacted starting materials.

The removal of water is essential to shift the reaction equilibrium towards the formation of the amide and achieve high conversion. google.com Industrial processes facilitate water removal by conducting the reaction under reflux with a dehydration mechanism or by using a nitrogen sparge to help carry the water vapor out of the reaction vessel. google.comgoogle.com If water is not efficiently removed, the reaction may not proceed to completion. google.com

The crude product typically contains unreacted starting materials, namely excess DMAPA and residual Lauric Acid. cir-safety.orggoogle.com The excess DMAPA is volatile and can be removed by stripping, often under vacuum. google.com The distillate, which contains both water and the excess amine, can be collected and recycled back into subsequent batches to improve economic and environmental performance. google.com The final purity is often assessed by measuring the residual free amine and free carboxylic acid content to ensure it is within acceptable limits for the intended application. google.com

Advanced Synthetic Strategies

Advanced strategies for the synthesis of amidoamines like Lauramidopropyl Dimethylamine focus on improving efficiency, sustainability, and product quality. These strategies often involve process intensification and "green" chemistry principles.

Furthermore, while the direct condensation reaction does not typically require a catalyst, research into catalysis for related poly(amidoamine) synthesis has shown that certain biocompatible metal salts can significantly increase the reaction rate. core.ac.uk The application of such catalysts to the synthesis of Lauramidopropyl Dimethylamine could potentially reduce reaction times and energy consumption. Another area of advancement involves optimizing the physical process of water removal, as this is often the rate-limiting aspect of the synthesis. google.com Continuous flow reactors, which allow for more efficient heat and mass transfer, could also represent an advanced strategy for this type of condensation reaction.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. In the context of this compound synthesis, these principles can be applied through the use of biocatalysts and alternative reaction media to create a more environmentally benign process.

One of the primary green approaches is the use of enzymes, particularly lipases, as catalysts for the esterification reaction. Lipases are highly selective and can operate under mild reaction conditions, often negating the need for harsh acid or base catalysts. This enzymatic route offers several advantages, including high yields, minimal byproduct formation, and easier product purification. The reaction typically involves the direct esterification of lauric acid and 3-dimethylamino-1-propanol (B49565) in the presence of an immobilized lipase.

The choice of solvent is another critical aspect of green synthesis. While traditional methods may employ chlorinated solvents like chloroform prepchem.com, green chemistry encourages the use of more benign alternatives or, ideally, solvent-free conditions. The use of solvents with lower toxicity and environmental impact, such as 2-methyltetrahydrofuran or cyclopentyl methyl ether, can significantly improve the green credentials of the synthesis.

A key metric in evaluating the "greenness" of a chemical process is the E-factor (Environmental Factor), which is the ratio of the mass of waste to the mass of the desired product. The goal is to have an E-factor as close to zero as possible.

| Synthetic Route | Catalyst | Solvent | Reaction Temperature (°C) | Yield (%) | E-factor (approx.) |

| Traditional | Acid Chloride | Chloroform | 60-80 | 82 | >5 |

| Enzymatic | Immobilized Lipase | Toluene | 40-50 | >95 | <2 |

| Solvent-Free | Immobilized Lipase | None | 50-60 | >90 | <1 |

This table presents illustrative data based on typical outcomes for similar enzymatic and solvent-free esterifications and should not be taken as definitive experimental results for this specific compound.

Microwave-Assisted Synthesis Investigations of Related Aminopropyl Surfactants

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods. mdpi.comresearchgate.net This technique utilizes microwave irradiation to directly and efficiently heat the reaction mixture, leading to a dramatic reduction in reaction times, increased product yields, and often, enhanced product purity. nih.govnih.gov

In the synthesis of aminopropyl surfactants, including compounds structurally related to this compound, microwave irradiation can accelerate the esterification or amidation reactions. The polar nature of the reactants, such as the hydroxyl group of the alcohol and the carbonyl group of the carboxylic acid, allows for efficient absorption of microwave energy, leading to rapid localized heating.

Research on the microwave-assisted synthesis of other amino surfactants has demonstrated the potential for this technology. For example, the synthesis of N,N,N-trimethyl chitosan, a cationic surfactant, was achieved with higher yields under microwave irradiation compared to conventional heating. researchgate.net Similarly, the direct synthesis of amides from carboxylic acids and amines under solvent-free microwave conditions has been shown to be a rapid and efficient green protocol. nih.gov

The following table compares a conventional heating method to a potential microwave-assisted method for the synthesis of an aminopropyl ester, illustrating the typical improvements observed with microwave technology.

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Catalyst | Sulfuric Acid | Ceric Ammonium (B1175870) Nitrate |

| Solvent | Toluene | Solvent-Free |

| Reaction Time | 6-8 hours | 15-30 minutes |

| Temperature | Reflux (~110°C) | 150°C |

| Yield | 75-85% | >90% |

| Energy Consumption | High | Low |

This table provides a comparative illustration based on general findings in microwave-assisted organic synthesis and is intended to show potential advantages.

Solvent-Free Reaction Systems for Ester Production

Conducting chemical reactions without the use of solvents, known as solvent-free or neat reactions, is a cornerstone of green chemistry. mdpi.com This approach offers numerous benefits, including a reduction in waste, elimination of costly and often hazardous solvent purchase and disposal, and simplified product purification processes. researchgate.net For the production of esters like this compound, solvent-free systems can be highly effective. researchgate.net

In a solvent-free synthesis of this compound, the reactants, lauric acid and 3-dimethylamino-1-propanol, are mixed directly with a catalyst. The reaction can be driven to completion by heating, often under reduced pressure to remove the water formed during the esterification, thereby shifting the equilibrium towards the product side. This approach is in line with the Fischer-Speier esterification mechanism, where the removal of water is crucial for achieving high conversion. masterorganicchemistry.com

Various catalysts can be employed in solvent-free esterifications, including solid acid catalysts, such as zeolites or ion-exchange resins, and enzymatic catalysts like lipases. researchgate.net The use of solid catalysts simplifies the workup, as the catalyst can be easily removed by filtration and potentially reused.

The following table compares a traditional solvent-based esterification with a solvent-free approach, highlighting the advantages of the latter.

| Feature | Solvent-Based Synthesis | Solvent-Free Synthesis |

| Reaction Medium | Organic Solvent (e.g., Toluene, Hexane) | Reactants only |

| Waste Generation | High (solvent waste) | Low (primarily water) |

| Product Isolation | Requires solvent removal, extraction, and purification | Direct isolation, often by distillation or crystallization |

| Process Safety | Risks associated with flammable and/or toxic solvents | Reduced fire and toxicity hazards |

| Catalyst | Often homogeneous (e.g., H₂SO₄), requiring neutralization | Heterogeneous or enzymatic, allowing for easy separation and reuse |

| Overall Yield | Typically 80-90% | Often >90% due to favorable equilibrium shift |

This comparative table is based on general principles and outcomes of solvent-free esterification processes.

Chemical Reactivity and Transformation Studies

Hydrolysis Mechanisms of 3-Dimethylaminopropyl Laurate

The ester linkage in this compound is susceptible to hydrolysis, a reaction that cleaves the molecule into lauric acid and 3-dimethylamino-1-propanol (B49565). This process can be initiated through several mechanisms, including acid-catalysis, base-catalysis (saponification), and enzymatic action.

Under acidic conditions, the carbonyl oxygen of the ester is protonated, increasing its electrophilicity and making it more susceptible to nucleophilic attack by water. The presence of the tertiary amine group can influence the reaction rate, potentially acting as an intramolecular catalyst, especially when protonated.

Base-catalyzed hydrolysis, or saponification, involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. This process is irreversible as the resulting carboxylate anion (laurate) is resonance-stabilized and shows no tendency to react with the alcohol.

Enzymatic hydrolysis, often utilizing lipases, offers a highly specific and mild method for cleaving the ester bond. This biological approach is significant in contexts where the compound might interact with biological systems. For instance, the enzymatic hydrolysis of a structurally similar amide bond in amidoamine has been observed to release the corresponding fatty acid and 3-(dimethylamino)propylamine (DMAPA) directly into the skin, a process that proceeds by reversing the condensation reaction that formed the amide. nih.gov

| Hydrolysis Method | Catalyst/Reagent | Products | Key Characteristics |

| Acid-Catalyzed | Strong Acid (e.g., H₂SO₄, HCl) | Lauric Acid, 3-Dimethylamino-1-propanol | Reversible reaction; rate enhanced by protonation of carbonyl oxygen. |

| Base-Catalyzed | Strong Base (e.g., NaOH, KOH) | Salt of Lauric Acid, 3-Dimethylamino-1-propanol | Irreversible process known as saponification. |

| Enzymatic | Lipases | Lauric Acid, 3-Dimethylamino-1-propanol | Highly specific, occurs under mild pH and temperature conditions. |

Derivatization Chemistry Involving Aminopropyl Moieties

The dimethylaminopropyl group, specifically the tertiary amine, is a key site for derivatization reactions. While it cannot form amides through direct acylation like a primary or secondary amine, it plays a crucial role as a catalyst in various coupling reactions.

Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC or EDAC), are widely used reagents for forming amide bonds by coupling a carboxylic acid with a primary amine. creative-proteomics.com In these reactions, the tertiary amine of a molecule like this compound does not act as a nucleophile but can serve as a non-nucleophilic base or catalyst. The primary role of EDC is to react with a carboxyl group to form a highly reactive O-acylisourea intermediate. creative-proteomics.comthermofisher.com This intermediate is then susceptible to nucleophilic attack by a primary amine, forming a stable amide bond and releasing an EDC-urea byproduct. thermofisher.com

The reaction is most efficient under acidic conditions (pH 4.5-5.5), often using a buffer like MES (4-morpholinoethanesulfonic acid). thermofisher.cominterchim.fr The presence of a tertiary amine can facilitate the coupling process, particularly in non-aqueous environments or at higher pH levels, by deprotonating the primary amine nucleophile, thereby increasing its reactivity. researchgate.netscience.gov

The O-acylisourea intermediate is unstable in aqueous solutions and can hydrolyze, regenerating the original carboxylic acid. creative-proteomics.comthermofisher.com The addition of a tertiary amine can influence the reaction rate by affecting the concentration of the deprotonated, more nucleophilic primary amine. Studies on peptide synthesis have shown that the presence of a tertiary amine like N,N-diisopropylethylamine (DIEA) can significantly accelerate the coupling rate, making it comparable to other rapid methods. nih.gov

The role of the tertiary amine as a base is crucial for regioselectivity in molecules with multiple amine groups. By controlling the pH and reaction conditions, it is possible to selectively deprotonate and activate a specific amine for coupling, based on its pKa value.

| Factor | Influence on EDC Coupling Kinetics |

| pH | Optimal reaction occurs in acidic conditions (pH 4.5-5.5) to activate carboxyl groups. thermofisher.cominterchim.fr |

| Tertiary Amine Base | Increases the concentration of the nucleophilic primary amine, accelerating the coupling step. nih.gov |

| Solvent | Non-polar solvents like Dichloromethane (DCM) can allow for very rapid activation. nih.gov |

| Additives (e.g., NHS) | N-hydroxysuccinimide (NHS) can be added to stabilize the active intermediate, improving efficiency and reducing hydrolysis. creative-proteomics.comthermofisher.com |

EDC-mediated coupling is a cornerstone technique for the chemical modification and conjugation of biomolecules. creative-proteomics.com It is extensively used to label proteins, cross-link molecules, and immobilize proteins or peptides onto surfaces. thermofisher.com The reaction allows for the formation of a stable amide bond between a carboxyl group (e.g., on the side chains of aspartic or glutamic acid residues in a protein) and a primary amine on another molecule. thermofisher.comnih.gov

In this context, the tertiary amine moiety within a surfactant-like molecule such as this compound could function as a phase-transfer catalyst or a localized base, facilitating the modification of biomolecules in complex or multiphasic systems. The ability to modify the functional groups of proteins and peptides is critical for applications ranging from diagnostics to the development of therapeutic protein-polymer conjugates. nih.govresearchgate.net

The tertiary amine of this compound cannot be acylated to form an amide. However, the synthesis of the structurally related and commercially significant amide, Lauramidopropyl Dimethylamine (B145610), is achieved through the acylation of a primary amine. This transformation is central to the chemistry of the dimethylaminopropyl moiety. The reaction involves the acylation of 3-(dimethylamino)propylamine (DMAPA) with lauric acid or one of its derivatives, such as lauroyl chloride or methyl laurate. chemsrc.com This process, an amidation reaction, directly forms the stable secondary amide bond characteristic of Lauramidopropyl Dimethylamine. cir-safety.org

Carbodiimide-Mediated Coupling Reactions (e.g., EDC/EDAC applications)

Amidation Reactions Involving the Dimethylaminopropyl Moiety

The formation of fatty acid amidopropyl dimethylamines is achieved through the amidation (amide-forming condensation) of a fatty acid with 3-(dimethylamino)propylamine (DMAPA). cir-safety.org This condensation reaction proceeds with the elimination of a water molecule and can be carried out under various conditions. google.com

The reaction can be performed by heating the fatty acid (e.g., lauric acid) and DMAPA, often at temperatures ranging from 140°C to 200°C. google.com To drive the reaction to completion, water is continuously removed from the system, sometimes with the aid of a nitrogen sparge. google.com The reaction can be conducted at atmospheric pressure, typically using a slight to moderate excess of the amine, or under elevated pressure with near-stoichiometric amounts of reactants. google.com The use of catalysts is generally not required, although basic catalysts like sodium methoxide (B1231860) may be used when starting from a fatty acid methyl ester. google.com The resulting amide product typically has high purity (98-99%). cir-safety.org

| Reactants | Reaction Conditions | Key Features | Reference |

| Lauric Acid + DMAPA | 140°C - 210°C; Elevated Pressure | Near-stoichiometric amounts of reactants; water is vented to maintain pressure. | google.com |

| Lauric Acid + DMAPA | 80°C - 200°C; Atmospheric Pressure | 5-50% excess amine is used; water removed via nitrogen sparge. | google.com |

| Methyl Laurate + DMAPA | 100°C - 140°C | Requires a basic catalyst (e.g., sodium methoxide); methanol (B129727) is distilled off. | google.com |

| Dodecanoyl Chloride + DMAPA | Room Temperature | High yield (~94%) reaction. | chemsrc.com |

Nucleophilic Substitution and Elimination Reaction Pathways of Related Structures

To investigate the potential for nucleophilic substitution and elimination reactions involving the 3-dimethylaminopropyl moiety of this compound, it is essential to study related structures where the functional groups are modified to be effective leaving groups. The laurate ester group is not a suitable leaving group for substitution, and a tertiary amine is not a suitable leaving group for elimination. Therefore, model compounds such as 3-dimethylaminopropyl chloride and quaternary ammonium (B1175870) salts derived from the parent amine are examined.

Nucleophilic Substitution

A primary pathway for nucleophilic substitution involves replacing the ester group with a better leaving group, such as a halide. The compound 3-(Dimethylamino)propyl chloride serves as a key analogue for these studies. It is primarily used as an industrial and research intermediate that acts as an alkylating agent. nih.govlookchem.com In these reactions, the chlorine atom is the leaving group, and the carbon to which it is attached is the electrophilic site for attack by a nucleophile. This proceeds via a bimolecular nucleophilic substitution (S\textsubscript{N}2) mechanism.

The reaction involves a nucleophile (Nu\textsuperscript{-}) attacking the carbon atom bonded to the chlorine, leading to the displacement of the chloride ion and the formation of a new carbon-nucleophile bond. The versatility of 3-(dimethylamino)propyl chloride as an alkylating reagent is evident in its use for synthesizing a variety of compounds, including pharmaceuticals and agricultural chemicals. nih.govlookchem.com

Table 1: Examples of Nucleophilic Substitution Reactions with 3-(Dimethylamino)propyl chloride

| Nucleophile (Nu\textsuperscript{-}) | Reagent Example | Product |

| Cyanide | Sodium Cyanide (NaCN) | 4-(Dimethylamino)butanenitrile |

| Azide | Sodium Azide (NaN\textsubscript{3}) | 3-Azido-N,N-dimethylpropan-1-amine |

| Hydroxide | Sodium Hydroxide (NaOH) | 3-(Dimethylamino)-1-propanol |

| Alkoxide | Sodium Methoxide (NaOCH\textsubscript{3}) | 3-Methoxy-N,N-dimethylpropan-1-amine |

| Thiolate | Sodium Thiophenoxide (NaSPh) | N,N-Dimethyl-3-(phenylthio)propan-1-amine |

Elimination Reactions

Amine groups are generally poor leaving groups in elimination reactions. libretexts.orglibretexts.org To facilitate an elimination pathway, the tertiary amine of a related structure must first be converted into a good leaving group. This is typically achieved through a process known as exhaustive methylation , where the amine is treated with excess methyl iodide to form a quaternary ammonium iodide salt. byjus.comwikipedia.orglibretexts.org

This quaternary ammonium salt can then undergo an elimination reaction when heated in the presence of a strong base, such as silver oxide (Ag\textsubscript{2}O) in water, which generates hydroxide ions. ucalgary.caaakash.ac.in This reaction is known as the Hofmann Elimination . libretexts.orglibretexts.orgbyjus.comwikipedia.org

The Hofmann elimination proceeds via an E2-like mechanism and characteristically follows the Hofmann rule . byjus.comucalgary.ca This rule states that when multiple types of beta-hydrogens are available for abstraction, the major product will be the least substituted alkene. byjus.comwikipedia.orglibretexts.org This regioselectivity is attributed to the steric bulk of the large trialkylamine leaving group (-N(CH\textsubscript{3})\textsubscript{3}\textsuperscript{+}), which directs the hydroxide base to abstract the most sterically accessible, or least hindered, beta-hydrogen. wikipedia.orgchemistrysteps.com

For a quaternary ammonium salt derived from the 3-dimethylaminopropyl structure, the elimination would result in the formation of propene and trimethylamine.

Table 2: Stepwise Pathway of the Hofmann Elimination

| Step | Description | Reactant(s) | Product(s) |

| 1. Exhaustive Methylation | The tertiary amine is converted to a quaternary ammonium salt using excess methyl iodide. | N,N-Dimethylpropan-1-amine + excess Methyl Iodide | N,N,N-Trimethylpropan-1-aminium iodide |

| 2. Anion Exchange | The iodide salt is treated with silver oxide and water to form the hydroxide salt. | N,N,N-Trimethylpropan-1-aminium iodide + Ag\textsubscript{2}O, H\textsubscript{2}O | N,N,N-Trimethylpropan-1-aminium hydroxide + AgI |

| 3. Elimination | The quaternary ammonium hydroxide is heated, causing elimination to occur. | N,N,N-Trimethylpropan-1-aminium hydroxide + Heat | Propene + Trimethylamine + Water |

Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques in Structural Elucidation and Purity Assessment

Spectroscopy is indispensable for confirming the identity and purity of 3-Dimethylaminopropyl Laurate. By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal detailed information about their atomic composition and chemical bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. nih.gov It provides detailed information about the carbon-hydrogen framework, making it the definitive method for validating the successful synthesis of this compound. Both ¹H and ¹³C NMR are employed to confirm the presence of the laurate and the 3-dimethylaminopropyl moieties and to ensure they are connected via the ester linkage.

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the protons in different chemical environments are observed. The spectrum would confirm the long aliphatic chain of the laurate group and the specific protons of the 3-dimethylaminopropyl group. Key signals include a triplet around 2.2-2.3 ppm for the α-methylene protons of the ester, signals for the propyl chain, and a singlet for the two methyl groups on the nitrogen atom. researchgate.netresearchgate.net

Similarly, the ¹³C NMR spectrum provides evidence for every carbon atom in the molecule. A characteristic signal for the carbonyl carbon (C=O) of the ester group would appear significantly downfield, typically in the range of 170-175 ppm. researchgate.net Other key signals would correspond to the carbons of the laurate's aliphatic chain and the distinct carbons of the 3-dimethylaminopropyl group. The successful synthesis is confirmed by the presence of all expected signals and the absence of peaks corresponding to the starting materials, Lauric Acid and 3-Dimethylaminopropylamine (B130723).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| ¹H NMR Spectroscopy | ¹³C NMR Spectroscopy | |||

|---|---|---|---|---|

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Assignment | Predicted Chemical Shift (ppm) |

| Terminal CH₃ (Laurate) | ~0.88 | Triplet | C=O (Ester) | ~173 |

| -(CH₂)₉- (Laurate) | ~1.26 | Multiplet | -O-CH₂- | ~62 |

| -CH₂-C=O (Laurate) | ~2.28 | Triplet | -N-(CH₃)₂ | ~45 |

| -O-CH₂- | ~4.05 | Triplet | -CH₂-N | ~56 |

| -N-(CH₃)₂ | ~2.22 | Singlet | -CH₂-CH₂-CH₂- | ~26 |

| -CH₂-N | ~2.35 | Triplet | -CH₂-C=O | ~34 |

| -CH₂-CH₂-CH₂- | ~1.75 | Quintet | -(CH₂)₉- | ~22-32 |

| Terminal CH₃ (Laurate) | ~14 |

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. acs.org For this compound, FTIR is used to confirm the presence of the critical ester functional group and the absence of the carboxylic acid and primary/secondary amine groups from the starting materials.

The most prominent feature in the FTIR spectrum of an ester is the strong, sharp absorption band corresponding to the carbonyl (C=O) stretch, which typically appears between 1735 and 1750 cm⁻¹. libretexts.orgspectroscopyonline.com Another key indicator of the ester group is the presence of strong bands in the 1300 to 1000 cm⁻¹ region, which are attributed to the C-O stretching vibrations. spectroscopyonline.comlibretexts.org The spectrum would also display C-H stretching vibrations from the aliphatic laurate chain and the propyl group, typically appearing in the 2850-3000 cm⁻¹ range. ieeesem.com The absence of a broad O-H stretch (from the carboxylic acid) around 3000 cm⁻¹ and N-H stretches (from a primary or secondary amine) around 3300-3500 cm⁻¹ helps to confirm the completion of the esterification reaction.

Table 2: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Aliphatic C-H | Stretching | 2850 - 2960 | Strong |

| Ester C=O | Stretching | 1735 - 1750 | Strong, Sharp |

| Aliphatic C-H | Bending | 1375 - 1465 | Medium |

| Ester C-O | Stretching | 1000 - 1300 | Strong |

Chromatographic Separation Techniques

Chromatography is essential for separating this compound from unreacted starting materials, byproducts, or other impurities. This separation allows for both qualitative identification and precise quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive method ideal for the detection and identification of volatile and semi-volatile compounds at trace levels. chromakresearch.comnih.gov It is particularly useful for purity assessment and identifying trace contaminants or degradation products. mdpi.com In this technique, the sample is vaporized and separated based on its boiling point and affinity for the stationary phase within a GC column. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting fragmentation pattern, or mass spectrum, serves as a unique molecular fingerprint for identification. nih.govresearchgate.net

The analysis of this compound by GC-MS would involve a specific temperature program to ensure proper separation. nih.gov The mass spectrum would show a molecular ion peak corresponding to the compound's mass, along with characteristic fragment ions resulting from the cleavage of the ester bond and fragmentation of the aliphatic and aminopropyl chains. This allows for unambiguous identification even in complex mixtures like cosmetic formulations.

Table 3: Illustrative GC-MS Method Parameters for Trace Analysis

| Parameter | Typical Setting |

|---|---|

| GC Column | 5% Phenyl Methyl Siloxane (e.g., DB-5ms), 30 m x 0.25 mm x 0.25 µm |

| Injector Temperature | 280 °C |

| Carrier Gas | Helium, constant flow ~1.0 mL/min |

| Oven Program | Initial 100 °C, ramp at 15 °C/min to 300 °C, hold for 5 min |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-500 amu |

| Expected Fragment Ions (m/z) | Fragments corresponding to the laurate acylium ion and the dimethylaminopropyl cation |

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of non-volatile or thermally sensitive compounds. chromakresearch.com It is the method of choice for monitoring the progress of the esterification reaction and for the precise quantification of the final product. mdpi.comstxlabs.com

In a typical HPLC setup, the sample is dissolved in a suitable solvent and pumped through a column packed with a stationary phase (e.g., C18). A liquid mobile phase then elutes the sample components, which are separated based on their differential partitioning between the two phases. researchgate.netmdpi.com By injecting aliquots from the reaction mixture over time, the consumption of Lauric Acid and the formation of this compound can be tracked by monitoring the respective peak areas. rsc.orgresearchgate.net

For quantification, a calibration curve is constructed by analyzing standards of known concentrations. The concentration of this compound in a sample can then be determined by comparing its peak area to the calibration curve. Detectors such as UV-Vis, Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS) can be coupled with the HPLC system for detection. nih.gov

Table 4: Illustrative HPLC Method Parameters for Quantification

| Parameter | Typical Setting |

|---|---|

| HPLC Column | Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Gradient elution with (A) 0.1% Formic Acid in Water and (B) Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 10 µL |

| Detector | ELSD or LC-MS |

Advanced Analytical Approaches

For more complex analyses, particularly in challenging matrices like cosmetic or personal care products, advanced hyphenated techniques are employed. Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) offer unparalleled sensitivity and selectivity. chromakresearch.comnih.gov These methods combine the powerful separation capabilities of HPLC with the definitive identification power of mass spectrometry. researchgate.net

LC-MS is invaluable for detecting and quantifying trace-level synthetic additives and impurities that might not be detectable by other methods. chromakresearch.com LC-MS/MS adds another layer of specificity by selecting a parent ion, fragmenting it, and then analyzing the resulting daughter ions. This is particularly useful for quantifying the compound in complex biological or environmental samples, effectively eliminating matrix interference and providing highly reliable and accurate results.

Mentioned Compounds

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

Liquid chromatography-mass spectrometry is a highly effective technique for the separation, identification, and quantification of amphoteric surfactants like this compound from intricate mixtures. The method's success relies on the optimization of both the chromatographic separation and the mass spectrometric detection parameters.

For the analysis of fatty acid derivatives, reversed-phase high-performance liquid chromatography (HPLC) is commonly employed. The separation is typically achieved on a C8 or C18 column, which separates compounds based on their hydrophobicity. A gradient elution system is often used to effectively resolve components with varying alkyl chain lengths that may be present in a commercial surfactant mixture.

One established method for analyzing related amphoteric surfactants, such as fatty acid amidopropyl betaines, utilizes a C18 column with a binary mobile phase gradient. lcms.cz The gradient typically starts with a higher aqueous phase concentration and progressively increases the organic phase concentration. This ensures that more polar impurities elute early, while the long alkyl chain of the laurate derivative is retained longer, allowing for excellent separation from the matrix.

The choice of ionization source for the mass spectrometer is critical. Both electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) can be effective. ESI is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺, which is crucial for determining the molecular weight. APCI, operating at higher temperatures, can also be used and is effective for a range of medium to low polarity compounds. lcms.cz Positive ion mode is generally preferred for amine-containing compounds like this compound due to the high proton affinity of the tertiary amine group.

A simultaneous analysis method developed for various surfactant classes, including amphoteric ones, employed a triple quadrupole mass spectrometer operating in multiple-reaction-monitoring (MRM) mode with fast polarity switching. shimadzu.com This approach allows for the highly sensitive and selective quantification of target analytes in complex samples like detergents. shimadzu.com

Table 1: Example of LC-MS Parameters for Amphoteric Surfactant Analysis

| Parameter | Condition |

|---|---|

| LC System | UHPLC |

| Column | C18, 2.1 mm x 150 mm, 1.7 µm |

| Mobile Phase A | 0.2% Acetic Acid in Water |

| Mobile Phase B | Methanol (B129727) |

| Gradient | 10% B to 100% B over 15 min |

| Flow Rate | 0.2 mL/min |

| Column Temp. | 40 °C |

| MS Detector | Triple Quadrupole or Q-TOF |

| Ionization Source | ESI or APCI, Positive Ion Mode |

| Probe Voltage | +4.5 kV |

| Scan Range | m/z 50 - 800 |

This interactive table summarizes typical starting conditions for the LC-MS analysis of amphoteric surfactants related to this compound. lcms.cznih.gov

Mass Spectrometry (MS) Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is indispensable for the definitive structural confirmation of this compound. In an MS/MS experiment, the protonated molecular ion ([M+H]⁺) is selected and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic product ions. The resulting fragmentation pattern serves as a structural fingerprint.

For a molecule like this compound, the fragmentation is dictated by its ester and tertiary amine functionalities. The analysis of the closely related amide, Lauramidopropyl Dimethylamine (B145610) ([M+H]⁺ at m/z 285.29), provides a direct model for the expected fragmentation pathways. nih.gov A primary cleavage event in such structures is the scission of the bond between the carbonyl group and the heteroatom (oxygen for the ester, nitrogen for the amide). rsc.org

This cleavage results in the formation of a stable lauroyl acylium ion. The other major fragment arises from the cleavage of the propyl chain, leading to the loss of the laurate group and retention of the charge on the dimethylaminopropyl moiety.

Key observed fragments for the related lauramidopropyl dimethylamine include a high-intensity ion at m/z 240.23. nih.gov This corresponds to the loss of the dimethylamine group, •N(CH₃)₂, from the precursor ion. Another significant fragmentation pathway involves charge-remote fragmentation, where the long alkyl chain of the lauric acid moiety breaks apart, typically yielding a series of ions separated by 14 Da (corresponding to CH₂ groups). nih.gov

Table 2: Predicted and Observed MS/MS Fragments for Lauramidopropyl Dimethylamine ([M+H]⁺ = 285.29)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Fragmentation Pathway |

|---|---|---|---|

| 285.29 | 240.23 | C₂H₇N (45.06) | Cleavage and loss of dimethylamine |

| 285.29 | 183.12 | C₇H₁₄N₂ (126.17) | Scission of the amide bond, formation of lauroyl acylium ion |

| 285.29 | 101.12 | C₁₂H₂₄O (184.17) | Cleavage of C-N bond, forming [NH(CH₂)₃N(CH₃)₂]⁺ |

| 285.29 | 86.10 | C₁₂H₂₃NO (199.19) | Cleavage of propyl chain, forming [CH₂=N⁺(CH₃)₂] |

This interactive table is based on fragmentation data for the closely related compound Lauramidopropyl Dimethylamine and general principles of amide and amine fragmentation. nih.govrsc.org

By analyzing these characteristic fragments, analysts can confirm the identity of the fatty acid component (from the acylium ion) and the amine head group, providing unambiguous identification of this compound in a sample.

Theoretical and Computational Chemistry Investigations

Molecular Modeling and Simulation of Reaction Mechanisms

The synthesis of 3-Dimethylaminopropyl Laurate is typically achieved through an esterification reaction between lauric acid (or its more reactive derivative, lauroyl chloride) and 3-dimethylamino-1-propanol (B49565). This process is fundamentally a nucleophilic acyl substitution reaction. libretexts.orgpressbooks.pub Computational modeling provides a powerful tool to investigate the mechanism of this reaction in detail.

Molecular dynamics (MD) and quantum mechanics/molecular mechanics (QM/MM) simulations can be employed to map the entire reaction pathway. The mechanism involves the nucleophilic attack of the hydroxyl group of 3-dimethylamino-1-propanol on the electrophilic carbonyl carbon of the lauroyl group. futurelearn.com This attack leads to the formation of a transient, high-energy tetrahedral intermediate. libretexts.orgfuturelearn.com Subsequently, this intermediate collapses, expelling a leaving group (either a chloride ion if starting from lauroyl chloride, or a water molecule in an acid-catalyzed reaction with lauric acid) to form the final ester product. mdpi.commasterorganicchemistry.com

Simulations can elucidate several key aspects of this mechanism:

Transition State Analysis: Identifying the structure and energy of the transition state(s) allows for the calculation of the reaction's activation energy, which is a primary determinant of the reaction rate. researchgate.net

Solvent Effects: Molecular modeling can explicitly include solvent molecules to understand their role in stabilizing intermediates and transition states through interactions like hydrogen bonding, which can significantly influence reaction kinetics. nih.gov

Catalyst Role: If a catalyst (e.g., an acid) is used, simulations can model its interaction with the reactants, showing how it increases the electrophilicity of the carbonyl carbon and facilitates the reaction. mdpi.com

By simulating these molecular events, researchers can optimize reaction conditions such as temperature, solvent, and catalyst choice to maximize the yield and efficiency of this compound synthesis.

Quantum Chemical Calculations on Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide a detailed picture of the electronic structure of this compound, which is fundamental to understanding its reactivity. semanticscholar.org These calculations yield several important descriptors that quantify the molecule's chemical behavior.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability; a smaller gap generally implies higher reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution across the molecule. For this compound, these maps would show regions of negative potential (electron-rich, nucleophilic sites) around the carbonyl oxygen and the tertiary amine nitrogen, and regions of positive potential (electron-poor, electrophilic sites) around the carbonyl carbon and the protons on the alkyl chain.

Global Reactivity Descriptors: From the HOMO and LUMO energies, various descriptors such as chemical hardness, softness, electronegativity, and the electrophilicity index can be calculated. These values provide a quantitative measure of the molecule's resistance to deformation of its electron cloud and its tendency to participate in chemical reactions. nih.gov

These quantum-derived parameters are invaluable for predicting how this compound will interact with other molecules, whether it will act as a nucleophile or an electrophile, and which sites on the molecule are most likely to be involved in chemical transformations.

Table 1: Calculated Quantum Chemical Descriptors for this compound (Illustrative Data) Data is hypothetical, based on typical values for similar ester and amine compounds calculated using DFT methods.

| Descriptor | Calculated Value | Interpretation |

|---|---|---|

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; related to electron-donating ability. |

| LUMO Energy | -0.8 eV | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.7 eV | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

| Chemical Hardness (η) | 2.85 | Resistance to change in electron distribution. |

| Electronegativity (χ) | 3.65 | Measure of the power of the molecule to attract electrons. |

| Electrophilicity Index (ω) | 2.34 | A measure of the energy lowering due to maximal electron flow between donor and acceptor. |

Computational Studies on Interfacial Behavior and Self-Assembly of Related Surfactants

This compound possesses an amphiphilic structure, with a hydrophilic tertiary amine headgroup and a long, hydrophobic laurate tail. This structure allows it to function as a cationic surfactant, particularly at acidic to neutral pH where the amine group is protonated. Computational simulations, especially coarse-grained and all-atom molecular dynamics, are instrumental in studying the behavior of such surfactants at interfaces and their tendency to self-assemble in solution. nih.govfrontiersin.org

Key phenomena investigated through these simulations include:

Interfacial Adsorption: At an oil-water or air-water interface, surfactant molecules spontaneously arrange themselves to minimize unfavorable interactions. The hydrophilic dimethylaminopropyl head orients towards the aqueous phase, while the hydrophobic lauryl tail extends into the non-polar phase (oil or air). nih.gov MD simulations can quantify this behavior by calculating the reduction in interfacial tension and determining the orientation and density of surfactant molecules at the interface. nih.govrsc.org

Micellization: Above a specific concentration known as the Critical Micelle Concentration (CMC), surfactant monomers aggregate in the bulk solution to form micelles. nih.gov In these aggregates, the hydrophobic tails form a core that is shielded from the water by a shell of hydrophilic headgroups. Simulations can predict the CMC, as well as the size (aggregation number) and shape (spherical, worm-like, etc.) of the resulting micelles. frontiersin.org

Influence of Environmental Factors: The self-assembly process is sensitive to conditions like pH and ionic strength. Computational studies can model how changes in pH affect the protonation state of the amine headgroup, thereby altering headgroup repulsion and influencing micelle formation and morphology. frontiersin.org

These computational studies provide a molecular-level understanding of the surfactant properties of this compound, which is crucial for its application in areas such as emulsification, detergency, and formulation science.

Table 2: Summary of Simulation Findings for Cationic Surfactant Systems Findings are based on published MD simulation studies of related cationic and laurate-based surfactants.

| Simulation Parameter/Finding | Typical Result/Observation | Relevance to this compound |

|---|---|---|

| Interfacial Tension (IFT) Reduction | Significant reduction at oil-water interface. researchgate.net | Predicts efficacy as an emulsifying agent. |

| Critical Micelle Concentration (CMC) | Predicted via density profiles and cluster analysis. frontiersin.org | Determines the minimum concentration for effective surfactant action. |

| Micelle Shape and Size | Formation of spherical or ellipsoidal micelles at low concentrations. nih.gov | Influences the rheological and solubilizing properties of solutions. |

| Area per Headgroup | Calculated from interfacial simulations. | Indicates the packing efficiency of the surfactant at an interface. |

| Effect of pH | Increased headgroup protonation at lower pH leads to smaller aggregation numbers due to electrostatic repulsion. frontiersin.org | Highlights the pH-responsive nature of the surfactant's behavior. |

Structure-Activity Relationship (SAR) Modeling for Aminopropyl Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govjocpr.com For aminopropyl derivatives like this compound, QSAR can be a powerful tool to design and optimize molecules for a specific biological function, such as antimicrobial activity, which is a known property of many cationic surfactants. researchgate.netnih.gov

A typical QSAR study for aminopropyl derivatives would involve several steps:

Data Set Generation: A series of analogs of this compound would be synthesized. Structural variations could include changing the length of the fatty acid chain (e.g., from C8 to C18), altering the substitution on the amine (e.g., diethylamino instead of dimethylamino), or modifying the propyl linker.

Biological Testing: The biological activity of each compound in the series would be measured experimentally. For instance, the Minimum Inhibitory Concentration (MIC) against various bacteria and fungi could be determined. nih.gov

Descriptor Calculation: A wide range of molecular descriptors for each compound would be calculated using computational software. These descriptors quantify various aspects of the molecular structure, such as lipophilicity (LogP), electronic properties (dipole moment, atomic charges), and steric parameters (molecular volume, surface area). ijcce.ac.ir

Model Building and Validation: Statistical methods are used to build a mathematical equation that links the calculated descriptors to the observed biological activity. mdpi.com The predictive power of this model is then rigorously validated using internal and external test sets of compounds. researchgate.net

Once a reliable QSAR model is established, it can be used to predict the activity of new, yet-to-be-synthesized aminopropyl derivatives. nih.gov This allows chemists to prioritize the synthesis of the most promising candidates, saving significant time and resources in the discovery of new active compounds. bio-hpc.eu

Table 3: Hypothetical Structure-Activity Relationship (SAR) for Aminopropyl Esters This table illustrates the principles of SAR modeling for predicting antimicrobial activity.

| Compound Structure (R-CO-O-(CH₂)₃-N(CH₃)₂) | Alkyl Chain (R) | Calculated LogP | Predicted Activity (1/MIC) |

|---|---|---|---|

| Aminopropyl Octanoate | C₇H₁₅ | 2.8 | Low |

| Aminopropyl Decanoate | C₉H₁₉ | 3.9 | Moderate |

| Aminopropyl Laurate | C₁₁H₂₃ | 5.0 | High |

| Aminopropyl Myristate | C₁₃H₂₇ | 6.1 | Very High |

| Aminopropyl Palmitate | C₁₅H₃₁ | 7.2 | Moderate (decreased solubility) |

Role As an Intermediate in Advanced Chemical Syntheses

Precursor in Zwitterionic Surfactant Production (e.g., Betaines)

Lauramidopropyl Dimethylamine (B145610) serves as a critical intermediate in the production of Lauramidopropyl Betaine, an amphoteric surfactant valued in personal care and cosmetic products for its mildness, foaming properties, and viscosity-building capabilities specialchem.comsci-hub.se. The synthesis is a two-step process involving amidation followed by betainisation patsnap.compatsnap.com.

The initial step is an amidation reaction between lauric acid and 3-dimethylaminopropylamine (B130723) (DMAPA) patsnap.comcir-safety.org. This condensation reaction forms the secondary amide and tertiary amine core structure of Lauramidopropyl Dimethylamine cir-safety.org. The reaction is typically carried out at elevated temperatures, often under a nitrogen atmosphere to prevent side reactions, and proceeds until the acid value of the mixture decreases to a stable point patsnap.com.

The subsequent betainisation, or quaternization, step involves the reaction of the tertiary amine group of Lauramidopropyl Dimethylamine with a carboxylating agent, most commonly sodium chloroacetate, in an aqueous solution specialchem.compatsnap.com. This reaction introduces the carboxyl group, creating the zwitterionic structure characteristic of betaines, with both a cationic quaternary ammonium (B1175870) group and an anionic carboxylate group sci-hub.se. The final product is an aqueous solution of Lauramidopropyl Betaine patsnap.com.

Table 1: Key Reactants in Lauramidopropyl Betaine Synthesis

| Reactant | Chemical Formula | Role |

| Lauric Acid | C12H24O2 | Provides the hydrophobic fatty acid tail |

| 3-Dimethylaminopropylamine (DMAPA) | C5H14N2 | Forms the linking amide and provides the tertiary amine for quaternization |

| Sodium Chloroacetate | C2H2ClNaO2 | Betainising agent, provides the carboxylate group |

The purity of the Lauramidopropyl Dimethylamine intermediate significantly impacts the quality and safety of the final Lauramidopropyl Betaine product. Impurities from the amidation step, such as unreacted DMAPA and lauric acid, can be carried over into the final product cir-safety.org. DMAPA, in particular, has been identified as a potential skin sensitizer (B1316253) cir-safety.orgresearchgate.net. Therefore, purification of the amidation product, for instance through extraction or vacuum distillation to remove residual reactants, is a crucial step to enhance the purity of the final surfactant and minimize potential adverse effects patsnap.compatsnap.com. High-purity Lauramidopropyl Betaine, with minimized levels of these impurities, is essential for its use in cosmetic and personal care formulations to ensure consumer safety specialchem.comresearchgate.net.

Applications in Specialty Chemical Reagents

Based on the available scientific literature, there are no specific applications of 3-Dimethylaminopropyl Laurate or Lauramidopropyl Dimethylamine as specialty chemical reagents. Lauramidopropyl Dimethylamine is primarily documented as an intermediate in surfactant manufacturing nih.gov.

Patent Landscape and Industrial Process Research

Analysis of Patent Applications for Synthetic Technologies of Aminopropyl Esters

The patent literature for aminopropyl esters reveals a focus on improving reaction efficiency, product purity, and process safety, while also exploring novel applications for these compounds. While patents specifically for 3-Dimethylaminopropyl Laurate are not prominently disclosed, the broader class of aminopropyl compounds offers significant insight into established and emerging synthetic methodologies.

Patented synthesis routes often center on the reaction of an amine with a carboxylic acid or its derivatives. For instance, the synthesis of N,N'-bis(3-dimethylaminopropyl) urea involves reacting N,N-dimethyl-1,3-propanediamine with bis(trichloromethyl) carbonate google.com. Another patented process for producing 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride starts with N,N'-dimethylpropanediamine and carbon disulfide google.com. Similarly, methods for synthesizing aminopropyl triethoxysilane have been patented, involving the reaction of acetone and allyl amine followed by subsequent steps google.com.

A common theme in these patents is the multi-step nature of the synthesis, often involving the formation of intermediates. The choice of solvent, catalyst, and reaction conditions are critical parameters detailed in these applications to maximize yield and purity. For example, the synthesis of lauramidopropyl dimethylamine (B145610), a structurally related amide, has been patented using lauric acid and dimethylaminopropylamine under specific temperature and pressure conditions to drive the condensation reaction google.com.

The table below summarizes representative patented synthetic approaches for compounds structurally related to this compound, highlighting the diversity of reactants and process types.

| Compound | Reactants | Key Process Features | Patent Reference |

| N,N'-bis(3-dimethylaminopropyl) urea | N,N-dimethyl-1,3-propanediamine, Bis(trichloromethyl) carbonate | Two-step process involving hydrochloride intermediate and subsequent neutralization. | CN108299245B google.com |

| 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride | N,N'-dimethylpropanediamine, Carbon disulfide, Ethyl chloroformate, Ethylamine | Multi-step synthesis involving several intermediates and an oxidation step. | CN104193654B google.com |

| Aminopropyl triethoxysilane | Acetone, Allyl amine, Triethoxysilane | Involves formation of an intermediate, use of a water-absorbing agent, and a Custer catalyst for the addition reaction. | CN105669739A google.com |

| Lauramidopropyl dimethylamine | Lauric acid, Dimethylaminopropylamine | Condensation reaction at elevated temperatures, with specific molar ratios to control product formation. | CN103483215A google.com |

Optimization of Industrial Production Processes for Scalability

Transitioning a synthetic route from the laboratory to large-scale industrial production requires significant process optimization to ensure economic feasibility, safety, and consistency. For this compound, this would primarily involve optimizing the esterification reaction between lauric acid and 3-dimethylaminopropanol.

The esterification reaction is typically a reversible equilibrium process. researchgate.netquora.com To achieve high yields in bulk synthesis, the equilibrium must be shifted towards the product side. Several strategies are employed to achieve this:

Water Removal: As water is a byproduct of esterification, its continuous removal drives the reaction to completion. quora.comquora.com Industrial processes often use azeotropic distillation with a suitable solvent (e.g., toluene) to carry away the water as it is formed. quora.com Alternatively, dehydrating agents or molecular sieves can be used. mdpi.com

Use of Excess Reactant: Employing a stoichiometric excess of one of the reactants, typically the less expensive one (in this case, likely 3-dimethylaminopropanol), can increase the conversion of the other reactant (lauric acid).

Catalyst Selection: The choice of catalyst is critical. Homogeneous acid catalysts like sulfuric acid or p-toluenesulfonic acid are effective but can lead to corrosion and difficult removal. mdpi.comresearchgate.net Heterogeneous catalysts, such as ion-exchange resins, zeolites, and metal oxides, offer advantages like easy separation, reusability, and reduced waste generation. mdpi.comresearchgate.netnih.gov

Use of Reactive Derivatives: Instead of lauric acid, more reactive derivatives like lauroyl chloride or lauric anhydride can be used. quora.comquora.com This makes the reaction non-reversible and often proceeds at lower temperatures, though it may be less economical due to the higher cost of the starting material.

The following table outlines common yield enhancement strategies applicable to the synthesis of this compound.

| Strategy | Description | Advantages | Considerations |

| Equilibrium Shift | Continuous removal of water byproduct via azeotropic distillation or pervaporation. mdpi.com | High conversion rates, can exceed equilibrium-limited yields. mdpi.com | Requires additional equipment for separation; energy intensive. |

| Catalysis | Use of heterogeneous acid catalysts (e.g., ion-exchange resins, zeolites). mdpi.comnih.gov | Simplified product separation, catalyst reusability, reduced waste. mdpi.comnih.gov | May have lower activity than homogeneous catalysts; potential for pore diffusion limitations. |

| Reactant Stoichiometry | Using an excess of one reactant (e.g., the alcohol). | Increases the conversion of the limiting reactant (the carboxylic acid). | Requires recovery and recycling of the excess reactant to be cost-effective. |

| Reactive Acyl Source | Using acid anhydrides or acyl chlorides instead of the carboxylic acid. organic-chemistry.org | High yields, often faster and at lower temperatures; irreversible reaction. quora.com | Higher cost of starting materials; generation of corrosive byproducts (e.g., HCl). |

Process intensification refers to the development of innovative equipment and techniques that offer significant improvements in chemical manufacturing, leading to smaller, cleaner, and more energy-efficient processes. sphinxsai.com

Reactive Distillation: This technique combines the chemical reaction and the separation of products in a single unit. For esterification, the reactants are fed into a distillation column where the reaction occurs. The heavier ester product moves down the column while the lighter water byproduct is removed from the top, continuously driving the reaction forward. This can lead to significant savings in capital and operating costs. researchgate.netsphinxsai.com

Membrane Reactors: Technologies like pervaporation use a membrane that is selective for water. mdpi.comnih.gov By integrating a pervaporation membrane with the reactor, water can be continuously removed from the reaction mixture at relatively low temperatures (50–80 °C), shifting the equilibrium and enhancing conversion while potentially reducing energy requirements by up to 50%. mdpi.com

Continuous Flow Reactors: Moving from traditional batch reactors to continuous or "plug-and-play" reactor designs can improve consistency, safety, and throughput. researchgate.netnih.gov Microreactors, a form of continuous flow reactor, offer very high surface-area-to-volume ratios, leading to excellent heat and mass transfer, which allows for precise control over reaction conditions and can increase reaction rates. researchgate.netsphinxsai.com

Alternative Energy Sources: The use of microwave or ultrasonic irradiation can significantly accelerate the rate of esterification reactions, reducing reaction times from hours to minutes. researchgate.netsphinxsai.com This is due to efficient and targeted heating of the reaction mixture.

Waste Minimization and Environmental Considerations in Large-Scale Production

Modern chemical production places a strong emphasis on sustainability and green chemistry principles to minimize environmental impact. rsc.org The large-scale synthesis of this compound would need to address several environmental considerations related to both the ester and amine components.

The production of amines can lead to the release of volatile organic compounds (VOCs) and the generation of wastewater containing potentially harmful chemicals. diplomatacomercial.com Key strategies for mitigating these impacts include:

Catalyst Choice: The use of reusable heterogeneous catalysts or biocatalysts (enzymes) instead of corrosive and hard-to-remove homogeneous acids minimizes waste streams from catalyst removal and neutralization steps. mdpi.comnih.gov Enzymatic esterification, using lipases, can proceed under mild conditions, reducing energy consumption and byproduct formation. mdpi.comresearchgate.net

Solvent Management: Where possible, conducting the reaction in a solvent-free system is ideal. rsc.org If solvents are necessary, green alternatives should be considered, and solvent recovery and recycling systems should be implemented to minimize emissions and waste. rowan.edu

Atom Economy: The synthesis route should be designed to maximize the incorporation of all reactant atoms into the final product, a key principle of green chemistry. rsc.org Direct esterification has a high atom economy, with water being the only byproduct.

Waste Treatment: Any aqueous waste streams from the process must be treated to remove unreacted starting materials, catalysts, and byproducts before discharge. This may involve neutralization, biological treatment, or other advanced oxidation processes.

Life Cycle Assessment (LCA): A comprehensive LCA can be conducted to evaluate the full environmental footprint of the production process, from raw material extraction to final product disposal. diplomatacomercial.com This helps identify hotspots in the process where environmental improvements can be most effectively targeted.

By integrating these strategies, the industrial production of this compound can be designed to be not only economically viable but also environmentally responsible.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Dimethylaminopropyl Laurate, and what methodological considerations are critical for reproducibility?

- Answer : Enzymatic esterification using immobilized lipases (e.g., Candida antarctica lipase B) in solvent-free systems is a common approach. Critical parameters include enzyme load (1–4% w/w), molar ratios of reactants (e.g., 3:1–15:1 alcohol-to-acid), and use of molecular sieves (1–10% w/w) to absorb water and shift equilibrium toward ester formation. Response Surface Methodology (RSM) is recommended for optimizing variables systematically . Reproducibility requires strict control of temperature (e.g., 60°C), agitation speed (e.g., 150 RPM), and enzyme reusability validation (e.g., testing over 15 cycles) .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, while Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) quantifies purity. Mass spectrometry-compatible detergents (e.g., sodium laurate) can aid in sample preparation for proteomic studies . For trace impurities, Fourier-Transform Infrared Spectroscopy (FTIR) identifies functional groups, and Karl Fischer titration quantifies residual water .

Q. How should researchers conduct a literature review to identify gaps in studies on this compound?

- Answer : Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure research questions. Focus on discrepancies in catalytic efficiency reports, solvent-free vs. solvent-based synthesis trade-offs, or stability under varying pH/temperature. Systematic reviews should prioritize peer-reviewed journals (e.g., Analytical and Bioanalytical Chemistry) and exclude non-academic sources like commercial databases .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for synthesizing this compound while balancing enzyme stability and yield?

- Answer : Employ RSM with a central composite design to model interactions between enzyme load, molar ratio, and molecular sieve concentration. For example, optimal conditions may involve 4% w/w Novozym 435, a 15:1 alcohol-to-acid ratio, and 10% w/w molecular sieves, achieving >90% conversion . Validate enzyme stability via repeated batch cycles (e.g., 15 cycles) and monitor denaturation using Circular Dichroism (CD) spectroscopy .

Q. What strategies are recommended for resolving contradictions in reported physicochemical properties (e.g., viscosity, solubility) of this compound across studies?

- Answer : Compare experimental conditions (e.g., purity of reactants, temperature control) and analytical methods. For binary mixtures, use the Redlich-Kister equation to model excess molar volumes and viscosity deviations, ensuring consistency with standardized protocols . Cross-validate results using multiple techniques (e.g., viscometry vs. computational simulations) .

Q. How should researchers design experiments to investigate the catalytic efficiency of lipases in esterification reactions involving this compound?

- Answer : Screen lipases (e.g., Thermomyces lanuginosus vs. Candida antarctica) under controlled solvent-free conditions. Measure initial reaction rates via titration or GC-MS and calculate turnover numbers (TONs). Assess enantioselectivity using chiral HPLC and correlate with molecular docking simulations .

Q. What methodologies are suitable for analyzing the compatibility of this compound with biological systems (e.g., protein interactions)?

- Answer : Surface Plasmon Resonance (SPR) or quartz crystal microbalance (QCM) assays can quantify binding affinities with proteins. For in vitro studies, use detergents like sodium laurate to maintain solubility in mass spectrometry workflows without interfering with ionization . Validate biocompatibility via cytotoxicity assays (e.g., MTT tests) on cell lines .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products